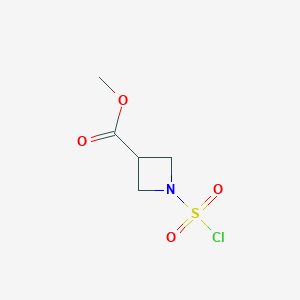

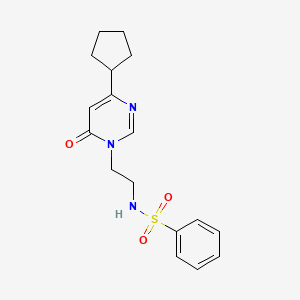

![molecular formula C15H16O5 B2510594 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 428852-21-5](/img/structure/B2510594.png)

2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound . It has been used in the synthesis of water-soluble photoactive cellulose derivatives .

Synthesis Analysis

The compound has been synthesized via a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Another synthesis method involves coupling with acetophenones .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis

The compound has been used in the synthesis of water-soluble photoactive cellulose derivatives . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques such as NMR and IR spectroscopy .科学的研究の応用

Chemical Reactions and Derivatives Formation

Research on derivatives of 2H-chromen-2-one, which is structurally similar to 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, highlights the compound's role in forming diverse chemical entities. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under specific conditions, showcasing the compound's versatility in generating heterocyclic structures with potential biological activities (Vetyugova et al., 2018).

Synthesis of Thiazolidin-4-ones and Antibacterial Compounds

Another study focused on the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, a structurally related compound, further processed into Schiff’s bases and acetamides, indicating the potential for creating antibacterial agents from such frameworks (Čačić et al., 2009).

Development of Aromatic Carbamates

The synthesis of aromatic carbamates derivatives with a chromen-2-one fragment showcases the utility of chromen derivatives in organic synthesis, potentially leading to compounds with various applications including material science and pharmaceuticals (Velikorodov et al., 2014).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds derived from 2H-chromen-2-one. For example, the synthesis and antimicrobial activity of derivatives from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide demonstrate the relevance of chromene derivatives in developing new antimicrobial agents, suggesting a similar potential for this compound derivatives (Čačić et al., 2006).

Catalysis and Green Chemistry

Research into the catalyzed synthesis of chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate (PFPAT) as a catalyst highlights an interest in employing chromene derivatives in green chemistry processes, emphasizing the role of such compounds in facilitating environmentally friendly synthetic pathways (Ghashang et al., 2013).

将来の方向性

作用機序

Mode of Action

It’s known that the compound is a derivative of coumarin , which is known to exhibit various biological activities, including anti-coagulant, anti-thrombotic, anti-fungal, anti-inflammatory, and anti-viral activities . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

As a derivative of coumarin, it may potentially influence similar biochemical pathways as coumarin and its derivatives

Result of Action

It’s known that the compound is a derivative of coumarin , which is known to exhibit various biological activities, including anti-coagulant, anti-thrombotic, anti-fungal, anti-inflammatory, and anti-viral activities . The specific effects of this compound at the molecular and cellular level are yet to be elucidated.

特性

IUPAC Name |

2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-4-10-7-13(16)20-14-8(2)12(6-5-11(10)14)19-9(3)15(17)18/h5-7,9H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIDOGLXPUDROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

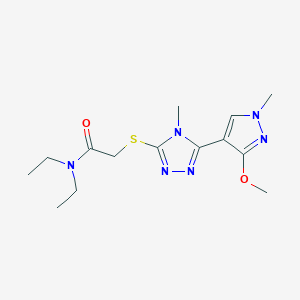

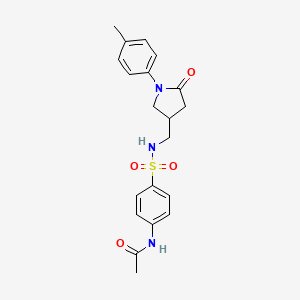

![2-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2510519.png)

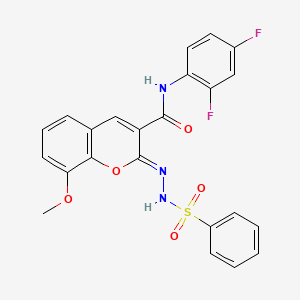

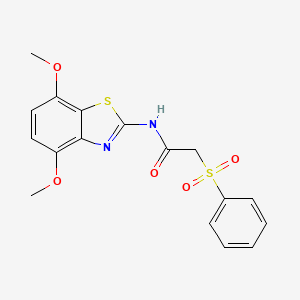

![2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2510520.png)

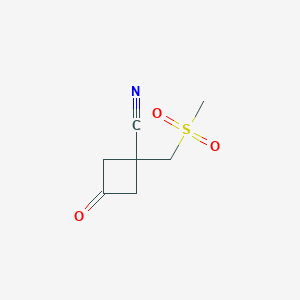

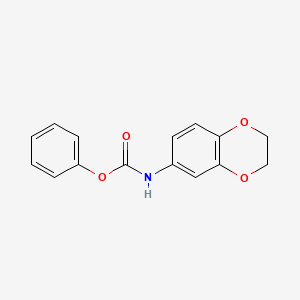

![N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide](/img/structure/B2510523.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2510531.png)

![N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2510533.png)

![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)